![molecular formula C18H16O8 B089346 Chrysosplenol D CAS No. 14965-20-9](/img/structure/B89346.png)
Chrysosplenol D
説明
Chrysosplenol D is a methoxy flavonoid . It has been found to induce ERK1/2-mediated apoptosis in triple negative human breast cancer cells . It also exhibits anti-inflammatory and moderate antitrypanosomal activities .
Synthesis Analysis
The direct synthesis of Chrysosplenol D involves key steps such as an aldol condensation and an Algar-Flynn-Oyamada oxidative cyclization .Molecular Structure Analysis
The molecular structure of Chrysosplenol D is 2-(3,4-dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one .Chemical Reactions Analysis
Chrysosplenol D has been found to reduce cell viability and cause cell cycle arrest in the G2/M phase . It also alters the expression of the autophagy marker LC3 and other autophagy-related proteins .Physical And Chemical Properties Analysis
Chrysosplenol D is a yellow powder . Its molecular formula is C18H16O8 and its molecular weight is 360.3 .科学的研究の応用
1. Treatment of Oral Squamous Cell Carcinoma (OSCC) Chrysosplenol D, a flavonol isolated from Artemisia annua L., has been found to exert anticancer effects on OSCC . It reduces cell viability and causes cell cycle arrest in the G2/M phase . It also regulates apoptosis in OSCC . Moreover, the upregulation of heme oxygenase-1 (HO-1) was found to be critical for Chrysosplenol D-induced apoptotic cell death .
2. Treatment of Triple Negative Human Breast Cancer (TNBC) Chrysosplenol D has been found to selectively inhibit the viability of TNBC cell lines . It induces mitochondrial membrane potential loss and apoptosis . Chrysosplenol D activates ERK1/2, increases cytosolic reactive oxygen species (ROS), and induces autophagy in MDA-MB-231 cells .
Potentiation of Antimalarial Activity
Chrysosplenol D has been found to potentiate the potent anti-malarial activity of artemisinin .
Potentiation of Norfloxacin Activity
Chrysosplenol D has been found to potentiate the activity of norfloxacin .
Protection Against Acute Lung Injury
Chrysosplenol D has been found to protect mice against LPS-induced acute lung injury by inhibiting oxidative stress, inflammation, and apoptosis via TLR4–MAPKs/NF-κB signaling pathways .
Inhibition of Tumor Growth
In vivo, Chrysosplenol D has been found to inhibit MDA-MB-231 tumor growth on chick chorioallantoic membranes .
Safety And Hazards
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-12-7-11-13(14(21)17(12)24-2)15(22)18(25-3)16(26-11)8-4-5-9(19)10(20)6-8/h4-7,19-21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWLLSQTJBXAPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933694 | |
Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
chrysoplenol D | |
CAS RN |
14965-20-9 | |
Record name | Chrysoplenol D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014965209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHRYSOPLENOL D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV8SR5RV6Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for Chrysosplenol D's anticancer activity?
A: Chrysosplenol D exhibits anticancer activity through multiple mechanisms. It induces apoptosis (programmed cell death) in various cancer cell lines, including oral squamous cell carcinoma [, , , , , ] and triple-negative breast cancer [, ]. This apoptotic effect is mediated by several pathways, including the suppression of the MAPK pathway [, , ] and the activation of heme oxygenase-1 (HO-1) expression []. Additionally, Chrysosplenol D can trigger autophagy [, ], a cellular process involved in degrading and recycling cellular components, which can contribute to its anticancer effects.
Q2: How does Chrysosplenol D interact with the MAPK pathway?
A: Chrysosplenol D downregulates key proteins in the MAPK signaling pathway, including PI3K/AKT, ERK, JNK, and p38 MAPK [, ]. This downregulation leads to enhanced activation of cleaved poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis []. Notably, inhibiting these pathways further enhances Chrysosplenol D-induced apoptosis, highlighting the importance of MAPK suppression in its anticancer activity [].
Q3: What is the role of heme oxygenase-1 (HO-1) in Chrysosplenol D-induced apoptosis?
A: Chrysosplenol D upregulates HO-1 expression, which appears crucial for its apoptotic effects []. Interestingly, clinical data analysis revealed that patients with head and neck cancer tend to have lower HO-1 expression compared to individuals without the disease []. This observation suggests that HO-1 may play a protective role against cancer development, and its upregulation by Chrysosplenol D might contribute to its anticancer properties.
Q4: Beyond apoptosis, does Chrysosplenol D influence other cellular processes relevant to cancer?
A: Yes, Chrysosplenol D has been shown to induce cell cycle arrest at the G2/M phase in oral squamous cell carcinoma [] and either the S-phase or the G2/M-phase in triple-negative breast cancer cells []. This arrest prevents the uncontrolled proliferation characteristic of cancer cells, further contributing to its anticancer effects.
Q5: What is the molecular formula and weight of Chrysosplenol D?
A: The molecular formula of Chrysosplenol D is C18H16O8, and its molecular weight is 360.32 g/mol [].
Q6: What are the key structural features of Chrysosplenol D revealed by spectroscopic analyses?
A: Chrysosplenol D's structure has been elucidated using various spectroscopic techniques, including UV, IR, NMR (1H & 13C), HRESIMS, and HSQC [, , , , , , , ]. These analyses confirmed its identity as a flavonol, a subclass of flavonoids, characterized by a hydroxyl group at the 3-position and a double bond between carbons 2 and 3 in the C ring. The presence of specific functional groups and their spatial arrangement, as revealed by these spectroscopic methods, contributes to its unique biological activity.
Q7: What in vitro models have been used to investigate the anticancer activity of Chrysosplenol D?
A7: Researchers have employed various human cancer cell lines to study the effects of Chrysosplenol D in vitro. These include:
- Oral squamous cell carcinoma (OSCC): HSC-3, SCC-25 []
- Triple-negative breast cancer (TNBC): MDA-MB-231, CAL-51, CAL-148 [, ]
- Other cancer cell lines: MCF7 (breast cancer), A549 (lung cancer), MIA PaCa-2 (pancreatic cancer), PC-3 (prostate cancer) [, , ]
Q8: What in vivo models have been used to evaluate the anticancer potential of Chrysosplenol D?
A8: The in vivo efficacy of Chrysosplenol D has been investigated using:
- Chick chorioallantoic membrane (CAM) assay: This model demonstrated the ability of Chrysosplenol D to inhibit MDA-MB-231 tumor growth in vivo [, ].
- Mouse model of LPS-induced acute lung injury: Chrysosplenol D showed protective effects in this model, reducing lung injury, inflammation, oxidative stress, and apoptosis [].
Q9: What analytical techniques are commonly employed for the identification and quantification of Chrysosplenol D?
A9: Several analytical methods are used for analyzing Chrysosplenol D:
- High-performance liquid chromatography coupled with diode-array and mass spectrometric detection (HPLC-DAD-MS): This technique allows for the separation, identification, and quantification of Chrysosplenol D in complex mixtures, such as plant extracts [, , ].
- High-performance thin-layer chromatography (HPTLC): This method provides a rapid and efficient way to analyze Chrysosplenol D content in plant material, contributing to quality control assessments [, ].
- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR provides detailed structural information about Chrysosplenol D, including the arrangement of atoms and functional groups [, , , , ].
- Mass Spectrometry (MS): MS techniques, such as HRESIMS, help determine the molecular weight and fragmentation patterns of Chrysosplenol D, aiding in its identification and characterization [, , , ].
Q10: Does Chrysosplenol D interact with drug transporters or metabolizing enzymes?
A: While specific information on Chrysosplenol D's interactions with drug transporters is limited, studies show that it undergoes metabolism in rats. After oral administration of Artemisia annua extracts containing Chrysosplenol D, it is primarily found in its conjugated form, mainly as glucuronidated metabolites []. This finding suggests that Chrysosplenol D is subject to phase II metabolism, potentially involving UDP-glucuronosyltransferases (UGTs). Understanding these metabolic pathways is crucial for optimizing its therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。